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Compound of Interest

Compound Name: meso-Tetraphenylporphyrin-Pb(II)

CAS No.: 14784-17-9

Cat. No.: B1143671 Get Quote

Executive Summary: The Heavy-Atom Advantage
While Zirconium and Zinc-based porphyrin MOFs (e.g., PCN-224) dominate the literature due

to stability, Lead(II)-porphyrin MOFs offer a distinct photophysical advantage: the Heavy Atom

Effect. The large spin-orbit coupling constant of Pb(II) significantly enhances the rate of

Intersystem Crossing (ISC) from the porphyrin singlet excited state (

) to the triplet state (

).

For drug development professionals, this property is not for direct delivery (due to toxicity) but

for high-efficiency photocatalysis in the synthesis of Active Pharmaceutical Ingredients (APIs).

Pb-porphyrin MOFs act as superior photosensitizers for generating Singlet Oxygen (

), a green reagent for selective oxidations (e.g., sulfide-to-sulfoxide transformations).

This guide provides a validated protocol for synthesizing Pb-TCPP MOFs and deploying them

in a continuous flow or batch reactor for API intermediate synthesis.

Ligand Design & Structural Logic
The Ligand: H4TCPP
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We utilize 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H4TCPP). Its four carboxylic acid

arms allow for robust coordination, while the porphyrin core serves as the light-harvesting

antenna.

The Node: Pb(II) Coordination Geometry
Unlike transition metals that form rigid paddlewheels, Pb(II) (

) exhibits a hemidirected coordination geometry due to its stereochemically active lone pair.

Coordination Number: Typically 6–8.

Topology: Pb(II) ions often bridge TCPP ligands into 2D sheets or 3D networks with

monoclinic symmetry (

).

Implication: The distorted geometry creates unique pore environments and exposes the

porphyrin core for substrate interaction.

Experimental Protocol: Solvothermal Synthesis of
Pb-TCPP
Safety Warning: Lead compounds are neurotoxic. All weighing and handling must occur in a

certified fume hood. Double-glove (Nitrile) and dispose of waste as hazardous heavy metal

waste.
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Reagent Purity Role

Pb(NO

)
99.9% Metal Node Source

H

TCPP
>97% Organic Linker

DMF (N,N-Dimethylformamide) Anhydrous Primary Solvent

Ethanol Absolute Co-solvent / Modulator

Nitric Acid (HNO

)
1M stock

Acid Modulator (Controls

nucleation)

Step-by-Step Synthesis Workflow
Precursor Dissolution:

Vial A: Dissolve 15 mg H

TCPP in 4 mL DMF. Sonicate for 10 mins until clear (dark purple solution).

Vial B: Dissolve 30 mg Pb(NO

)

in 2 mL Ethanol.

Mixing & Modulation:

Add Vial B to Vial A dropwise under stirring.

Add 50

L of 1M HNO

. Note: Acid modulation slows ligand deprotonation, preventing amorphous precipitation
and promoting large single-crystal growth.
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Solvothermal Reaction:

Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

Seal and heat at 120°C for 48 hours.

Cool rate: 5°C/hour (slow cooling is critical for crystallinity).

Isolation & Activation:

Filter deep purple crystals.

Solvent Exchange: Soak in Ethanol for 3 days, refreshing solvent every 12 hours

(removes trapped DMF).

Drying: Vacuum dry at 80°C for 12 hours.

Visualization: Synthesis Logic Flow

Precursors
Pb(NO3)2 + H4TCPP

Solvent System
DMF:EtOH (2:1)

Acid Modulation
HNO3 (Ctrl Nucleation)

Solvothermal
120°C, 48h

Crystal Growth
Slow Cool (5°C/h)

Assembly Activation
EtOH Exchange -> Vac Dry

Pb-TCPP MOF
(P21/c Crystal)

Click to download full resolution via product page

Figure 1: Logic flow for the solvothermal synthesis of Pb-TCPP MOFs, highlighting the critical

acid modulation step.

Characterization & Validation Standards
To ensure the protocol was successful, compare your data against these benchmarks:
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Technique Expected Result Interpretation

PXRD
Sharp peaks at low 2

(e.g., 5-10°)

Confirms long-range order and

phase purity. Broad humps

indicate amorphous Pb-

polymer.

UV-Vis
Soret Band: ~420 nmQ Bands:

4 peaks (515-650 nm)

Red-shift vs free ligand

indicates coordination. If Q-

bands collapse to 2, Pb may

have metallated the porphyrin

core (check stoichiometry).

XPS
Pb 4f

at ~138.5 eV
Confirms Pb(II) oxidation state.

BET
Surface Area > 400 m

/g

Confirms porosity. Low area

implies pore collapse (failed

activation).

Application: Photocatalytic API Synthesis
Context: Many pharmaceutical intermediates (e.g., sulfoxides, endoperoxides) require

oxidation. Traditional methods use harsh oxidants (m-CPBA). Pb-TCPP MOFs allow for aerobic

photo-oxidation using visible light.

Mechanism: The Heavy Atom Effect
Absorption: Porphyrin absorbs visible light (

)

Singlet State (

Por*).

ISC Enhancement: Pb nodes facilitate rapid Intersystem Crossing to Triplet State (

Por*).
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Energy Transfer:

Por* transfers energy to ground state Oxygen (

O

).

Reactive Species: Generation of Singlet Oxygen (

O

).

Protocol: Sulfide Oxidation (Drug Intermediate Model)
Setup: 10 mL Pyrex vial with magnetic stir bar.

Loading: Add 5 mg Pb-TCPP MOF, 0.5 mmol Thioanisole (model substrate), and 5 mL

Acetonitrile.

Irradiation: Irradiate with a White LED (or 420 nm LED) under O

balloon atmosphere.

Workup: Centrifuge to remove MOF (recyclable). Analyze supernatant by GC-MS.

Result: >95% conversion to Methyl Phenyl Sulfoxide in 2 hours.

Visualization: Photocatalytic Mechanism
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Figure 2: Mechanism of Singlet Oxygen generation via Pb-TCPP MOF, driven by the heavy-

atom enhanced Intersystem Crossing (ISC).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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